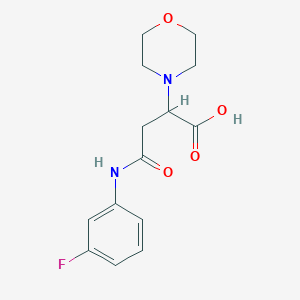

4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(3-fluoroanilino)-2-morpholin-4-yl-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O4/c15-10-2-1-3-11(8-10)16-13(18)9-12(14(19)20)17-4-6-21-7-5-17/h1-3,8,12H,4-7,9H2,(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSNCYPGKSNYCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CC(=O)NC2=CC(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid can be achieved through a multi-step process involving the following key steps:

Formation of the Fluorophenyl Intermediate:

Amination: The fluorophenyl intermediate is then subjected to amination to introduce the amino group. This can be achieved using reagents like ammonia or primary amines under suitable conditions.

Morpholino Group Introduction:

Butanoic Acid Formation: Finally, the butanoic acid moiety is introduced through carboxylation reactions, often using carbon dioxide and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups can be replaced with other groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies to understand its interaction with biological systems, including its binding affinity to proteins and enzymes.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the morpholino group may contribute to its solubility and stability. The compound can modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-((3-Chlorophenyl)amino)-2-morpholino-4-oxobutanoic acid

- 4-((3-Bromophenyl)amino)-2-morpholino-4-oxobutanoic acid

- 4-((3-Methylphenyl)amino)-2-morpholino-4-oxobutanoic acid

Uniqueness

4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as increased electronegativity and reactivity. This makes it distinct from its chlorinated, brominated, or methylated analogs, which may exhibit different reactivity and biological activity profiles.

Biological Activity

4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid is a compound with significant potential in medicinal chemistry, particularly as a therapeutic agent due to its biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 273.28 g/mol. Its structure features a morpholino group, a fluorinated phenyl ring, and a keto group, which are critical for its biological interactions.

Research indicates that this compound acts primarily as an inhibitor of Factor IXa, a serine protease involved in the coagulation cascade. By inhibiting Factor IXa, it plays a role in preventing thrombus formation, making it a candidate for treating thromboembolic disorders. The inhibition of this factor can reduce the risk of conditions such as heart attacks and strokes, which are prevalent in industrialized societies .

Antithrombotic Activity

The primary biological activity attributed to 4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid is its antithrombotic effect. Studies have shown that it effectively inhibits blood clotting processes by targeting specific proteins in the coagulation pathway. The compound's efficacy was demonstrated in various in vitro assays where it significantly reduced thrombin generation and platelet aggregation .

Binding Affinity Studies

Binding affinity studies have been conducted to determine how well this compound interacts with biological targets. It has shown promising results in binding to Factor IXa with high affinity, indicating its potential effectiveness as an anticoagulant agent. These studies often utilize techniques such as surface plasmon resonance (SPR) to quantify binding interactions .

Case Studies

- In Vitro Studies : In controlled laboratory settings, 4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid was tested against human plasma samples, demonstrating significant inhibition of the coagulation cascade.

- Animal Models : In vivo studies using rodent models indicated that administration of the compound resulted in prolonged bleeding times and reduced thrombus formation when subjected to vascular injury models .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the unique properties of 4-((3-Fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid:

| Compound Name | CAS Number | Biological Activity | Similarity Index |

|---|---|---|---|

| 4-(4-Chloroanilino)-2,3-dihydroxy-4-oxobutanoic acid | 46834-56-4 | Moderate antithrombotic activity | 0.68 |

| N-(4-Chlorophenyl)cyclohexanecarboxamide | 142810-49-9 | Low antithrombotic activity | 0.67 |

| N-(3,4-Dichlorophenyl)pivalamide | 7160-22-7 | Minimal antithrombotic activity | 0.65 |

The presence of fluorine in the target compound enhances its lipophilicity compared to its chloro analogs, potentially improving its bioavailability and therapeutic profile .

Q & A

Basic: What are the common synthetic routes for 4-((3-fluorophenyl)amino)-2-morpholino-4-oxobutanoic acid?

The synthesis of structurally similar compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) typically involves Knoevenagel condensation between fluorinated aromatic aldehydes and active methylene compounds, followed by hydrolysis and decarboxylation . For the target compound, the morpholino group may be introduced via nucleophilic substitution or condensation with morpholine derivatives. Key steps include:

- Amide bond formation : Coupling the fluorophenylamine moiety with a suitably activated oxobutanoic acid intermediate (e.g., using carbodiimide coupling agents).

- Morpholino incorporation : Reacting a halogenated intermediate (e.g., 2-chloro-4-oxobutanoic acid) with morpholine under basic conditions.

Purification often employs recrystallization or column chromatography. Confirm structural integrity via NMR and FT-IR to validate the presence of the morpholino ring and fluorophenyl group .

Basic: How is the crystal structure of this compound determined, and what software is recommended?

Single-crystal X-ray diffraction (XRD) is the gold standard. Use SHELX or OLEX2 for structure solution and refinement:

- SHELXL : Refines small-molecule structures with high precision, handling twinning and disorder common in fluorinated compounds .

- OLEX2 : Integrates visualization, refinement, and validation tools, streamlining the workflow from diffraction data to publication-ready CIF files .

For accurate results, ensure high-quality crystals (e.g., via slow evaporation) and validate hydrogen-bonding networks involving the morpholino oxygen and carboxylic acid groups .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Identify key functional groups:

- NMR :

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Advanced: How can researchers optimize reaction yields when introducing the morpholino group?

Low yields in morpholino incorporation often arise from steric hindrance or competing side reactions. Strategies include:

- Temperature control : Use mild heating (40–60°C) to favor nucleophilic substitution without degrading the fluorophenyl group.

- Base selection : Employ non-nucleophilic bases (e.g., DIPEA) to minimize byproducts.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Validate progress via TLC or HPLC-MS at intermediate stages. If yields remain low, consider protecting the carboxylic acid group during the reaction .

Advanced: How should contradictions in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Contradictions may arise from assay-specific conditions or off-target effects. Mitigation steps:

- Dose-response validation : Confirm activity across multiple concentrations (e.g., IC50 curves).

- Counter-screening : Test against related enzymes (e.g., COX-1/COX-2 for fluorophenyl derivatives) to assess selectivity .

- Structural analogs : Compare with morpholino-free or fluorophenyl-modified analogs to isolate pharmacophoric contributions.

- Computational docking : Use tools like AutoDock to predict binding modes to targets like kynurenine-3-hydroxylase, which is sensitive to fluorinated inhibitors .

Advanced: What computational methods predict the compound’s pharmacokinetics and target interactions?

- Molecular Dynamics (MD) : Simulate interactions between the morpholino group and lipid bilayers to assess membrane permeability.

- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with logP and solubility .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .

Validate predictions with experimental Caco-2 permeability assays or microsomal stability tests .

Advanced: How can researchers address crystallinity challenges during formulation studies?

Poor crystallinity in oxobutanoic acid derivatives is common due to hydrogen-bonding variability. Solutions:

- Polymorph screening : Test crystallization in mixed solvents (e.g., ethanol/water) to isolate stable forms.

- Co-crystallization : Add co-formers (e.g., nicotinamide) to enhance lattice stability.

- Amorphous dispersion : Use spray drying with polymers (HPMC, PVP) to improve bioavailability .

Characterize solid-state forms via PXRD , DSC , and TGA to ensure reproducibility .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 knockout : Silence putative targets (e.g., enzymes inhibited by fluorophenyl analogs) to confirm pathway dependency .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity between the compound and purified target proteins.

- Metabolomics : Profile changes in metabolic pathways (e.g., tryptophan-kynurenine for fluorophenyl inhibitors) using LC-MS .

Triangulate data with transcriptomic profiling to identify downstream effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.